molecular formula C11H10BrNO B1440628 6-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1245649-56-2

6-Bromo-2-cyclopropylisoindolin-1-one

Cat. No.: B1440628
CAS No.: 1245649-56-2
M. Wt: 252.11 g/mol
InChI Key: NEJCKAFHTYFEGR-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylisoindolin-1-one is a chemical compound characterized by a bromine atom attached to a cyclopropyl-substituted isoindolinone structure

Biochemical Analysis

Biochemical Properties

6-Bromo-2-cyclopropylisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The compound interacts with CDK7 by forming hydrogen bonds with active amino acid residues, such as lysine 139 and lysine 41, within the enzyme’s active site . These interactions inhibit the enzyme’s activity, thereby affecting cell cycle progression and transcription regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting CDK7, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, particularly breast cancer cells, this compound has demonstrated cytotoxic effects by disrupting the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with CDK7. The compound’s binding to the enzyme’s active site inhibits its kinase activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound’s interaction with CDK7 influences the transcriptional regulation of genes involved in cell proliferation and survival, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating sustained activity . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently excreted . The compound’s metabolism may also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues and cellular compartments are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK7 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylisoindolin-1-one typically involves the bromination of a cyclopropyl-substituted isoindolinone precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-cyclopropylisoindolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylisoindolin-1-one: Lacks the bromine atom, which affects its reactivity and applications.

    6-Chloro-2-cyclopropylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Fluoro-2-cyclopropylisoindolin-1-one: Contains a fluorine atom, which can influence its biological activity and stability.

Uniqueness

6-Bromo-2-cyclopropylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-2-cyclopropyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCKAFHTYFEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-56-2
Record name 6-bromo-2-cyclopropylisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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